

3-(4-fluorophenoxy)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-fluorophenoxy)benzoic Acid

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An In-depth Technical Guide to 3-(4-fluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3-(4-fluorophenoxy)benzoic acid**. This diaryl ether derivative is a valuable building block in medicinal chemistry and materials science, exhibiting a range of interesting biological activities. This document consolidates key data, outlines detailed experimental protocols, and visualizes relevant chemical and biological pathways to serve as a foundational resource for researchers in the field.

Chemical Structure and Identification

3-(4-fluorophenoxy)benzoic acid is an aromatic carboxylic acid featuring a fluorinated phenoxy group at the meta-position of the benzoic acid ring.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value	Citation
CAS Number	149634-49-1	[1]
Molecular Formula	C ₁₃ H ₉ FO ₃	[1]
Molecular Weight	232.21 g/mol	[1]
IUPAC Name	3-(4-fluorophenoxy)benzoic acid	
Canonical SMILES	C1=CC(=CC(=C1)C(=O)O)OC 2=CC=C(C=C2)F	
InChI Key	YUQPLNXKGVRIAJ- UHFFFAOYSA-N	[2]

Physicochemical Properties

The physicochemical properties of **3-(4-fluorophenoxy)benzoic acid** are summarized in the table below. While some specific experimental values are not readily available in the literature, data for closely related isomers and analogous compounds are provided for comparison.

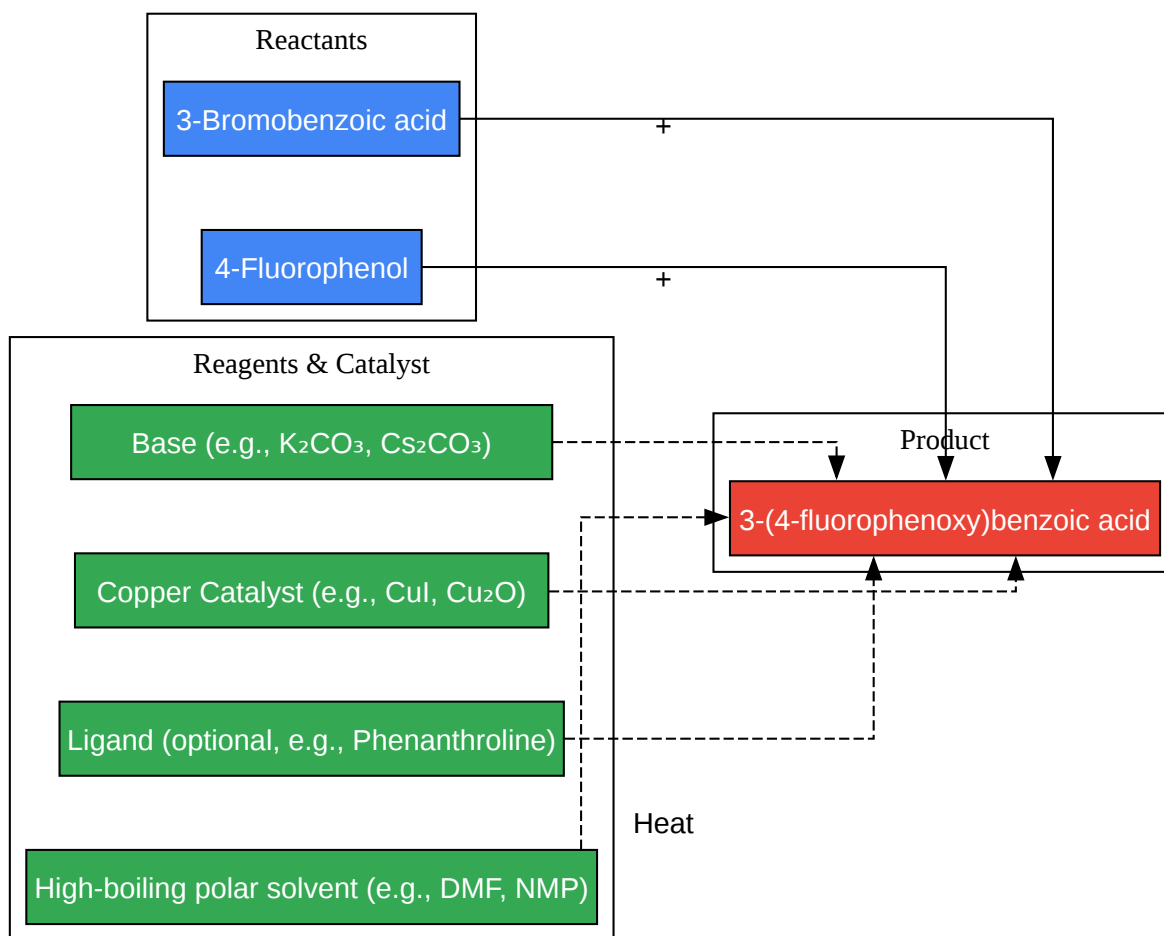
Table 2: Physicochemical Properties

Property	Value	Notes and Citations
Physical Appearance	White to off-white powder	[1]
Melting Point	Data not available	For comparison, 2-(4-fluorophenoxy)benzoic acid has a melting point of 146-153 °C.
Boiling Point	Data not available	
Solubility	Data not available	Expected to be poorly soluble in water and soluble in organic solvents like DMSO and methanol.
pKa	~3.86	Estimated based on the pKa of 3-fluorobenzoic acid.
Storage Conditions	Store at 0-8°C	[1]

Synthesis of 3-(4-fluorophenoxy)benzoic acid

The primary synthetic route to **3-(4-fluorophenoxy)benzoic acid** and other diaryl ethers is the Ullmann condensation, a copper-catalyzed coupling reaction between an aryl halide and a phenol.

Ullmann Condensation Reaction Scheme



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Caption: General scheme for the Ullmann condensation synthesis.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of diaryl ethers and can be adapted for **3-(4-fluorophenoxy)benzoic acid**.

Materials:

- 3-Bromobenzoic acid
- 4-Fluorophenol
- Potassium carbonate (K_2CO_3), anhydrous
- Copper(I) iodide (CuI)
- 1,10-Phenanthroline (ligand, optional)
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), and potassium carbonate (2.0 eq).
- Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.1 eq).
- Add anhydrous DMF to the flask.
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x).
- Combine the organic layers and wash with water and then brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure **3-(4-fluorophenoxy)benzoic acid**.

Spectral Data

While specific spectra for **3-(4-fluorophenoxy)benzoic acid** are not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoic acid ring will exhibit splitting patterns influenced by the carboxylic acid and the phenoxy groups. The protons on the fluorophenoxy ring will show splitting characteristic of a para-substituted benzene ring, further split by the fluorine atom. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 115-160 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	O-H (Carboxylic acid)	Stretching
~3100-3000	C-H (Aromatic)	Stretching
~1700-1680	C=O (Carboxylic acid)	Stretching
~1600-1450	C=C (Aromatic)	Stretching
~1250-1200	C-O (Aryl ether)	Asymmetric Stretching
~1100-1000	C-F (Aryl fluoride)	Stretching

Biological Activity and Potential Applications

3-(4-fluorophenoxy)benzoic acid belongs to the diaryl ether class of compounds, which are known to possess a wide range of biological activities.^[3] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.^[4]

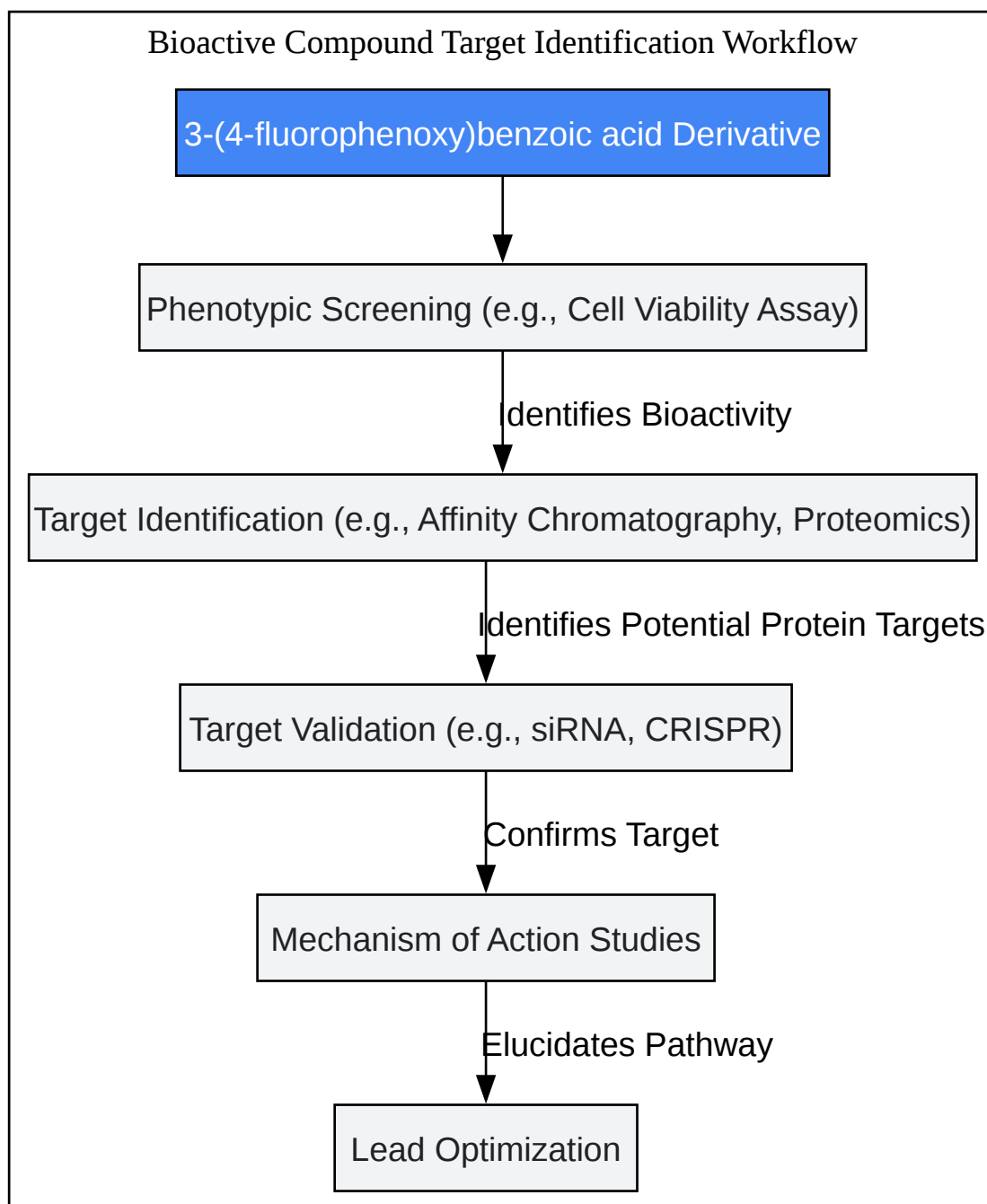
General Biological Activities of Diaryl Ethers

Diaryl ether scaffolds are found in numerous biologically active molecules with applications including:

- Pharmaceuticals: As intermediates in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.^[1]
- Agrochemicals: Used in the formulation of herbicides and fungicides.^[1]

Potential Signaling Pathway Involvement

While a specific signaling pathway for **3-(4-fluorophenoxy)benzoic acid** has not been elucidated, many bioactive diaryl ether compounds are known to modulate key cellular signaling pathways. For instance, some diaryl ether derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling. A generalized workflow for identifying the target of a novel bioactive compound is presented below.



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Caption: A general workflow for identifying the biological target of a novel compound.

Safety and Handling

Detailed toxicology data for **3-(4-fluorophenoxy)benzoic acid** is not available. However, based on the GHS information for the related compound 3-(4-fluorophenyl)benzoic acid, it should be handled with care.[2]

General Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or in a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

Conclusion

3-(4-fluorophenoxy)benzoic acid is a versatile chemical compound with significant potential in drug discovery and materials science. Its diaryl ether structure, combined with the presence of a fluorine atom, makes it an attractive scaffold for the development of novel bioactive molecules. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers interested in working with this promising compound.

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- To cite this document: BenchChem. [3-(4-fluorophenoxy)benzoic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177291#3-4-fluorophenoxy-benzoic-acid-chemical-structure-and-properties]

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